molecular formula C5H9Cl2O2P B14592506 Ethyl 2-(dichlorophosphanyl)propanoate CAS No. 61553-28-4

Ethyl 2-(dichlorophosphanyl)propanoate

Cat. No.: B14592506
CAS No.: 61553-28-4
M. Wt: 203.00 g/mol
InChI Key: DDMJCLNFCQEWKH-UHFFFAOYSA-N
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Description

Ethyl 2-(dichlorophosphanyl)propanoate is an organophosphorus compound characterized by a dichlorophosphanyl (-PCl₂) group attached to the α-carbon of an ethyl propanoate backbone. Its molecular formula is C₅H₉Cl₂O₃P, with a molecular weight of 227.0 g/mol.

Properties

CAS No.

61553-28-4

Molecular Formula

C5H9Cl2O2P

Molecular Weight

203.00 g/mol

IUPAC Name

ethyl 2-dichlorophosphanylpropanoate

InChI

InChI=1S/C5H9Cl2O2P/c1-3-9-5(8)4(2)10(6)7/h4H,3H2,1-2H3

InChI Key

DDMJCLNFCQEWKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dichlorophosphanyl)propanoate can be synthesized through the reaction of ethyl propanoate with dichlorophosphine. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3 + \text{PCl}_2\text{H} \rightarrow \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3\text{PCl}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dichlorophosphanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

  • **Reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(dichlorophosphanyl)propanoate belongs to a broader class of ethyl propanoate derivatives. Below is a comparative analysis with key analogs:

2.1 Structural and Functional Group Analysis
Compound Name Molecular Formula Functional Groups Key Substituents
This compound C₅H₉Cl₂O₃P Ethyl ester, dichlorophosphanyl -PCl₂ at α-carbon
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ Ethyl ester, benzoxazolyl, phenoxy Chlorobenzoxazole, phenoxy ether
Quizalofop ethyl ester C₁₉H₁₇ClN₂O₄ Ethyl ester, quinoxalinyl, phenoxy Chloroquinoxaline, phenoxy ether
  • Key Differences: this compound features a phosphorus-based substituent, making it more reactive in nucleophilic reactions (e.g., phosphorylation). Fenoxaprop and quizalofop derivatives contain aryloxy-heterocyclic groups (benzoxazole/quinoxaline), which enhance their herbicidal activity via lipid biosynthesis inhibition .
2.2 Mechanism of Action
  • This compound: Likely acts as an acetylcholinesterase inhibitor (common to organophosphorus compounds), disrupting nerve signaling in pests .
  • Fenoxaprop/Quizalofop: Target acetyl-CoA carboxylase (ACCase) in plants, blocking fatty acid synthesis and leading to plant death .
2.3 Physicochemical Properties
Property This compound Fenoxaprop Ethyl Ester Quizalofop Ethyl Ester
Solubility Likely polar, moderate in organic solvents Low water solubility Low water solubility
Reactivity High (P-Cl bonds hydrolyze readily) Moderate (stable ester) Moderate (stable ester)
Toxicity Potentially high (neurotoxic) Selective (herbicidal) Selective (herbicidal)
  • Notes: The dichlorophosphanyl group increases hydrolytic instability compared to aryloxypropanoates, which are designed for environmental persistence .

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